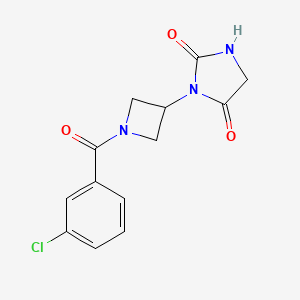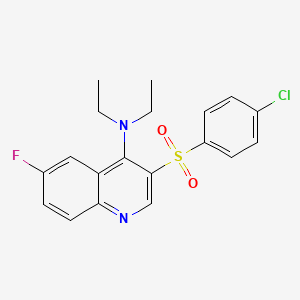
3-(4-chlorophenyl)sulfonyl-N,N-diethyl-6-fluoroquinolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorophenyl)sulfonyl-N,N-diethyl-6-fluoroquinolin-4-amine, commonly known as CFQ, is a chemical compound that has been gaining significant attention in scientific research recently. It has a molecular formula of C19H18ClFN2O2S . The average mass of this compound is 392.875 Da .
Molecular Structure Analysis
The molecular structure of CFQ is based on its molecular formula, C19H18ClFN2O2S . Unfortunately, the specific structural details or diagrams are not provided in the search results.Aplicaciones Científicas De Investigación
Derivative Structures and Molecular Interactions
3-(4-chlorophenyl)sulfonyl-N,N-diethyl-6-fluoroquinolin-4-amine, as part of the broader family of fluoroquinolines and their derivatives, is involved in complex molecular interactions and has potential applications in various scientific research areas. One study focuses on derivatives of 4-fluoro-5-sulfonylisoquinoline, analyzing their structural properties and molecular conformations, which are essential for understanding their reactivity and potential applications in medicinal chemistry and material science (Ohba et al., 2012).
Antiproliferative Activity and Tubulin Polymerization Inhibition
Derivatives of 3-(4-chlorophenyl)sulfonyl-N,N-diethyl-6-fluoroquinolin-4-amine exhibit significant biological activities. For instance, some studies demonstrate that specific derivatives have substantial antiproliferative activity against various cancer cell lines by inhibiting tubulin polymerization, a critical process in cell division and cancer progression. These findings indicate potential applications in developing new anticancer agents (Lee et al., 2011).
Diverse Synthetic Applications
The compound and its related derivatives are also central to novel synthetic methodologies. For example, a copper(I)-catalyzed reaction involving sulfonyl azide and amine has been used for the efficient synthesis of dihydroisoquinolin-imines, showcasing the compound's utility in facilitating diverse organic transformations (Chen et al., 2011).
Synthesis of 3-Arylsulfonylquinoline Derivatives
Research on the synthesis of 3-arylsulfonylquinoline derivatives highlights another area of application. A novel synthesis method via tert-butyl hydroperoxide mediated cycloaddition has been developed, offering a straightforward route to these compounds, which are important in pharmaceutical research (Zhang et al., 2016).
Inhibition of Phenylethanolamine N-Methyltransferase
The compound's derivatives have been shown to inhibit phenylethanolamine N-methyltransferase (PNMT), a key enzyme in the synthesis of the neurotransmitter epinephrine. This activity suggests potential research applications in neurobiology and the development of treatments for disorders related to catecholamine synthesis (Grunewald et al., 2006).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as sulfanilides, have been known to target enzymes like beta-lactamase . These enzymes play a crucial role in bacterial resistance to antibiotics, making them a significant target for antibacterial drugs .
Mode of Action
Based on the structural similarity to other sulfonyl compounds, it can be inferred that it might interact with its targets through the sulfonyl group . This interaction could potentially lead to changes in the target’s function, thereby exerting its biological effects.
Biochemical Pathways
Compounds with similar structures have been shown to modulate oxidative stress and inflammatory pathways . Therefore, it is plausible that this compound might also interact with similar pathways, leading to downstream effects.
Propiedades
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N,N-diethyl-6-fluoroquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFN2O2S/c1-3-23(4-2)19-16-11-14(21)7-10-17(16)22-12-18(19)26(24,25)15-8-5-13(20)6-9-15/h5-12H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLNPZQLQXCZHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C2C=C(C=CC2=NC=C1S(=O)(=O)C3=CC=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)sulfonyl-N,N-diethyl-6-fluoroquinolin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 6-benzyl-2-[[4-(dimethylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2425558.png)

![4-benzoyl-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrole-2-carbohydrazide](/img/structure/B2425562.png)
![1-[(2-methylphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2425563.png)
![N-(3,5-dimethylphenyl)-2-((2-ethyl-6-(4-methoxybenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2425564.png)
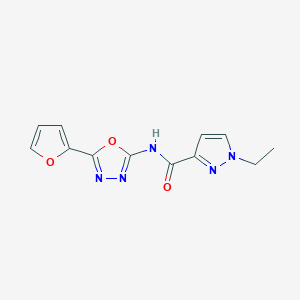
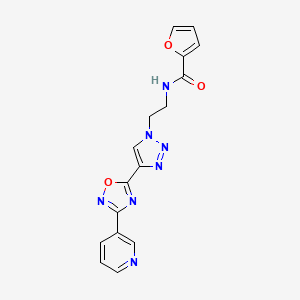

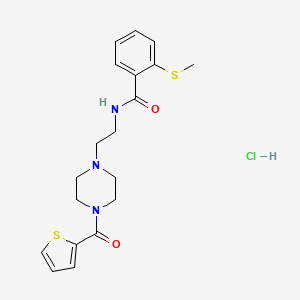
![2-(4-methoxybenzyl)-1-(2-methoxyethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2425574.png)


